![molecular formula C25H18ClF3N6O2 B2594109 7-Chloro-5-[4-(2-furoyl)piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazoline CAS No. 893790-17-5](/img/structure/B2594109.png)
7-Chloro-5-[4-(2-furoyl)piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-5-[4-(2-furoyl)piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazoline is a useful research compound. Its molecular formula is C25H18ClF3N6O2 and its molecular weight is 526.9. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-5-[4-(2-furoyl)piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-5-[4-(2-furoyl)piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Quality Control and Antimalarial Potential
A study by Danylchenko et al. (2018) developed quality control methods for a leader compound among derivatives of [1,2,4]triazolo[4,3-a]quinazoline-5(4H)-ones, which showed promise as an antimalarial agent. This research highlights the importance of quality control in the development of pharmaceutical compounds and suggests potential antimalarial applications for quinazoline derivatives Danylchenko, S., Kovalenko, S., Gubar, S., Zhuk, I. S., & Mariutsa, I. (2018). Development of quality control methods for the substance 4-benzyl-1-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-4-oxobutyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one. Journal of Organic and Pharmaceutical Chemistry.
Antimicrobial Activity
Research by Kumar et al. (2017) synthesized a series of novel derivatives related to the quinazoline compound, which were tested for their antidepressant and antianxiety activities. While this study primarily focuses on central nervous system applications, it indicates the broader potential of quinazoline derivatives in pharmacological research Kumar, J., Chawla, G., Akhtar, M., Sahu, K., Rathore, V., & Sahu, S. (2017). Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. Arabian Journal of Chemistry.
Anticancer Activity
Ovádeková et al. (2005) explored the cytotoxicity and DNA damage potential of a new quinazoline derivative on the human cancer cell line HeLa. This study demonstrates the anticancer research potential of quinazoline derivatives and their interactions with DNA Ovádeková, R., Jantová, S., Theiszová, M., & Labuda, J. (2005). Cytotoxicity and detection of damage to DNA by 3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[1,2,4]triazolo[4,3-c] quinazoline on human cancer cell line HeLa. Biomedical papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia.
Synthesis and Characterization
Research by Sheng-ju (2008) reported on the synthesis of a new compound closely related to the given quinazoline, highlighting the chemical synthesis routes and structural characterization of such compounds. This work is indicative of the ongoing research into the synthesis and potential applications of quinazoline derivatives Zhang, S. (2008). Synthesis of 7-(3-amino-3-arylpropanoyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4] triazolo[4,3-α]piperazine. Chemical Reagents.
Mécanisme D'action
Target of action
The compound “7-Chloro-5-[4-(2-furoyl)piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazoline” could potentially interact with various biological targets due to its complex structure. For instance, compounds containing the indole nucleus have been found to bind with high affinity to multiple receptors .
Biochemical pathways
The compound could potentially affect various biochemical pathways, depending on its targets. Indole derivatives, for example, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Propriétés
IUPAC Name |
[4-[7-chloro-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClF3N6O2/c26-17-6-7-19-18(14-17)22(33-8-10-34(11-9-33)24(36)20-5-2-12-37-20)30-23-21(31-32-35(19)23)15-3-1-4-16(13-15)25(27,28)29/h1-7,12-14H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDWRYHLBRIYJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)C5=CC(=CC=C5)C(F)(F)F)C(=O)C6=CC=CO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClF3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(2,4-Dichlorophenyl)methyl]-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione](/img/structure/B2594026.png)
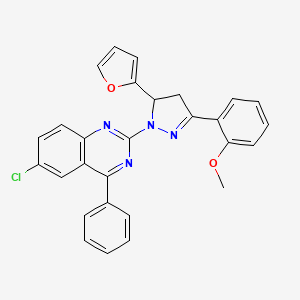
![3-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2594028.png)

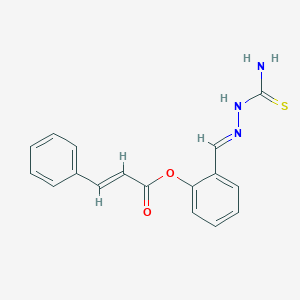
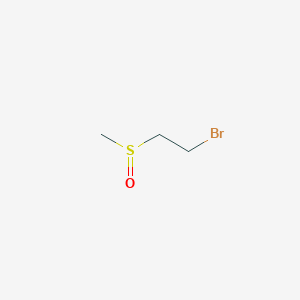
![4-Methoxy-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2594035.png)

![2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2594037.png)
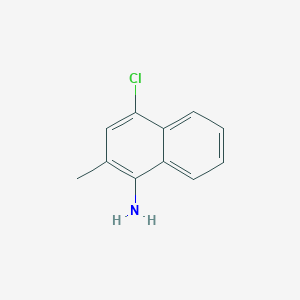
![N'-[2-(4-chlorophenyl)ethyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2594039.png)
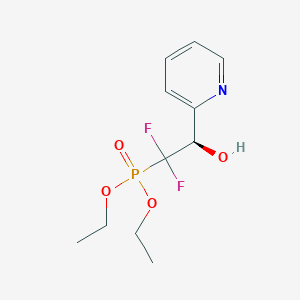
![N-(3-chloro-2-methylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2594045.png)
